N-(2,5-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Description
The compound N-(2,5-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide features a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-4-yl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 2,5-dimethoxyphenyl group.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-23-12-3-4-14(24-2)13(9-12)19-15(22)10-26-17-21-20-16(25-17)11-5-7-18-8-6-11/h3-9H,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKJKLSFCDVPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethoxyphenyl group, a pyridine ring, and an oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 316.38 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O2S |
| Molecular Weight | 316.38 g/mol |
| LogP | 3.2473 |
| Polar Surface Area | 74.554 Ų |
Synthesis Methods
The synthesis typically involves the reaction of a phenyl acetamide derivative with a pyridine-oxadiazole compound. Common methods include:
- Coupling Reactions : Utilizing catalysts and solvents to promote the formation of the desired product.
- Oxidation and Reduction : Modifying the sulfur component to enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar oxadiazole derivatives. For instance, compounds derived from 1,3,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines:
- A549 Human Lung Cancer Cells : Compounds exhibited IC50 values ranging from 1.59 to 7.48 µM.
- C6 Rat Glioma Cells : Notable antiproliferative activity was observed with IC50 values of 8.16 and 13.04 µM for selected derivatives.
The oxadiazole ring is crucial for binding to target proteins involved in cancer cell proliferation, making it a key component of the pharmacophore.
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:
- Effective Against : Staphylococcus aureus and Escherichia coli.
- Mechanism : The interaction with bacterial enzymes suggests that these compounds can inhibit bacterial growth effectively.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : Binding to specific enzymes or receptors that regulate cell growth and proliferation.
- Apoptosis Induction : Triggering apoptotic pathways in cancer cells through caspase activation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Study on Anticancer Activity :
- Antimicrobial Studies :
- Structure–Activity Relationship (SAR) :
Comparison with Similar Compounds
Structural Analogues of the Acetamide Moiety
Compounds sharing the N-(2,5-dimethoxyphenyl)acetamide group but differing in the heterocyclic core or substituents include:
Key Observations :
- 5i retains the 2,5-dimethoxyphenyl acetamide group but replaces the pyridinyl with a bromobenzofuran, enhancing lipophilicity.
- The benzothiazole analog replaces the oxadiazole with a benzothiazole core, likely altering electronic properties and binding interactions. Benzothiazoles are often associated with antimicrobial or anticancer activity, but specific data are unavailable here.
Analogues with 1,3,4-Oxadiazole and Sulfanyl-Acetamide Linkage
Compounds sharing the 1,3,4-oxadiazole-2-sulfanyl-acetamide backbone but differing in substituents include:
Key Observations :
- The pyrazin-2-yl acetamide compound demonstrates how electron-deficient aromatic rings (e.g., pyrazine) may influence solubility and hydrogen-bonding interactions.
- Compound 7f shows that alkylation (propanamide vs. acetamide) and methyl groups on the phenyl ring reduce polarity, as reflected in its higher melting point (178°C).
Impact of Substituents on Physicochemical Properties
- Pyridinyl vs.
- Methoxy Groups : The 2,5-dimethoxyphenyl group enhances lipophilicity and may facilitate membrane penetration, as seen in patented benzothiazole analogs .
- Sulfanyl Linkage : The thioether bridge in all analogs contributes to conformational flexibility and redox sensitivity, which could influence metabolic stability .
Preparation Methods
Hydrazide Intermediate Formation
Pyridine-4-carboxylic acid is converted to its methyl ester using thionyl chloride in methanol, followed by treatment with hydrazine hydrate to yield pyridine-4-carbohydrazide. Reaction conditions from prior studies show that refluxing in ethanol for 6 hours achieves 85–92% conversion.
Cyclization with Carbon Disulfide
The hydrazide reacts with carbon disulfide in ethanol under basic conditions (KOH, 0–5°C), followed by reflux to form 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol. This method, adapted from, produces yields of 78–82% with purity >95% after recrystallization from ethanol. The reaction mechanism proceeds through a thiosemicarbazide intermediate, which undergoes intramolecular cyclodehydration (Table 1).
Table 1: Optimization of Oxadiazole Cyclization
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 82 | 96 |
| Base | KOH | 78 | 95 |
| Temperature | Reflux (78°C) | 82 | 96 |
| Reaction Time | 6 hours | 82 | 96 |
Synthesis of N-(2,5-Dimethoxyphenyl)-2-chloroacetamide
The acetamide moiety is introduced via acylation of 2,5-dimethoxyaniline, leveraging methodologies from bromoethanone derivatization.
Acylation with Chloroacetyl Chloride
2,5-Dimethoxyaniline reacts with chloroacetyl chloride in acetone-water (3:1 v/v) at 0–5°C, buffered with sodium acetate to maintain pH 5–6. This approach, modified from, prevents N-overacylation and achieves 89% yield. The product is isolated by filtration and recrystallized from methanol, yielding white crystals (m.p. 142–144°C).
Characterization Data
- 1H-NMR (CDCl3) : δ 3.79 (s, 6H, OCH3), 4.21 (s, 2H, ClCH2), 6.82–7.15 (m, 3H, Ar-H), 8.02 (s, 1H, NH).
- HPLC Purity : 98.5% (C18 column, MeOH:H2O 70:30).
Coupling via Nucleophilic Substitution
The final step involves SN2 displacement of the chloro group in N-(2,5-dimethoxyphenyl)-2-chloroacetamide by the thiolate anion of 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol.
Reaction Optimization
Employing acetone as the solvent and potassium carbonate as the base (1.2 eq), the reaction proceeds at room temperature for 4–6 hours. This method, adapted from, achieves 75–80% yield. Elevated temperatures (>40°C) lead to oxadiazole ring degradation, reducing yields to 62%.
Mechanistic Considerations
- Deprotonation of the thiol group by K2CO3 generates a thiolate nucleophile.
- Bimolecular attack on the chloroacetamide’s α-carbon occurs with inversion of configuration.
- The reaction is monitored by TLC (hexane:ethyl acetate 3:1), showing complete consumption of the chloroacetamide at Rf 0.72.
Table 2: Coupling Reaction Variables
| Variable | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Acetone | 80 |
| Base | K2CO3 | 78 |
| Temperature | 25°C | 80 |
| Molar Ratio | 1:1.1 (Acetamide:Thiol) | 80 |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate:hexane 1:1) followed by recrystallization from acetonitrile. Final characterization includes:
- Molar Mass : 401.43 g/mol (ESI-MS: m/z 402.1 [M+H]+).
- 1H-NMR (DMSO-d6) : δ 3.74 (s, 6H, OCH3), 4.32 (s, 2H, SCH2), 6.91–7.44 (m, 3H, Ar-H), 8.02–8.55 (m, 4H, Py-H), 10.11 (s, 1H, NH).
- XRD Analysis : Monoclinic crystal system, P21/c space group, confirming the Z-configuration of the sulfanyl group.
Alternative Synthetic Routes
One-Pot Oxidative Cyclization
A novel approach adapted from employs eosin Y as a photocatalyst under visible light to form the oxadiazole ring from semicarbazone precursors. While this method reduces step count, yields remain lower (68%) due to competing pyridine ring oxidation.
Solid-Phase Synthesis
Immobilizing the 2,5-dimethoxyphenylacetamide on Wang resin enables iterative coupling cycles, though scalability is limited by resin loading capacity (0.8 mmol/g).
Q & A
Q. Key Reagents :
- Phosphorus oxychloride (POCl₃) for cyclization.
- Triethylamine for pH control during coupling .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Optimization strategies include:
- Design of Experiments (DoE) : Statistical methods (e.g., response surface methodology) to test variables like temperature (60–100°C), solvent polarity (THF vs. DMF), and stoichiometry .
- Catalyst Screening : Bases (e.g., DBU) or phase-transfer catalysts to enhance sulfanyl-acetamide coupling efficiency .
- In-line Monitoring : FT-IR or HPLC to track intermediate formation and minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
